molecular formula C7H13NO3 B2636950 1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid CAS No. 1524928-07-1

1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid

Cat. No.: B2636950
CAS No.: 1524928-07-1
M. Wt: 159.185
InChI Key: XRGWTBALWVIAFE-UHFFFAOYSA-N
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Description

1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.19 g/mol It contains a cyclobutane ring substituted with a carboxylic acid group and a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone with ethylene oxide in the presence of an amine catalyst to form the hydroxyethylamino group. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group . The reaction conditions often include controlled temperatures and pressures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid is unique due to the presence of both a hydroxyethylamino group and a carboxylic acid group on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

1-(2-hydroxyethylamino)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-5-4-8-7(6(10)11)2-1-3-7/h8-9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGWTBALWVIAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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